molecular formula C22H23N3O3S2 B2517860 N-(3,5-dimethylphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 942000-68-2

N-(3,5-dimethylphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No. B2517860
CAS RN: 942000-68-2
M. Wt: 441.56
InChI Key: RETOWOXPOXWCMX-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C22H23N3O3S2 and its molecular weight is 441.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmacophore Hybridization in Anticancer Research

    • A study by Yushyn et al. (2022) discussed the use of a pharmacophore hybridization approach, integrating structures like thiadiazole, for designing drug-like molecules with anticancer properties.
  • Crystal Structure Analysis for Pain Relief Compounds

    • Research by Park et al. (1995) focused on determining the crystal structure of a compound similar in structure to the given chemical, contributing to the understanding of potent analgesic compounds.
  • Herbicide Development

    • A study on chloroacetamides, including compounds with structural similarities to the specified chemical, was conducted by Weisshaar & Böger (1989). These compounds are used as herbicides in various agricultural crops.
  • Synthesis and Structural Analysis for Potential Therapeutics

    • Investigations into the synthesis and crystal structure of thiazolidinone derivatives, as reported by Galushchinskiy et al. (2017), are relevant for designing new therapeutic agents.
  • Antimicrobial and Hemolytic Activity Analysis

    • Research by Gul et al. (2017) focused on the synthesis of oxadiazole compounds, structurally related to the specified chemical, and their evaluation for antimicrobial and hemolytic activities.
  • Anticancer and Antiviral Activities

    • Studies like the one by Havrylyuk et al. (2013) have explored the synthesis of thiazolidinone derivatives and their potential as anticancer and antiviral agents.
  • Antioxidant and Anti-Inflammatory Compounds Synthesis

    • Research into thiazolidin-5-yl acetamides and their potential as antioxidant and anti-inflammatory agents has been conducted, as detailed by Koppireddi et al. (2013).
  • Antifibrotic and Anticancer Potential

    • The synthesis and evaluation of amino(imino)thiazolidinone derivatives for their antifibrotic and anticancer activities have been researched, as demonstrated in the work of Kaminskyy et al. (2016).
  • Antimicrobial Activity of Thiazole Derivatives

    • The synthesis of novel thiazole derivatives and their antimicrobial activities were explored in studies like that by Saravanan et al. (2010).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-14-8-15(2)10-17(9-14)24-20(26)11-18-12-29-22(25-18)30-13-21(27)23-16-4-6-19(28-3)7-5-16/h4-10,12H,11,13H2,1-3H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETOWOXPOXWCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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